molecular formula C6H7ClN2S B2469819 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine CAS No. 1343398-23-1

4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Cat. No.: B2469819
CAS No.: 1343398-23-1
M. Wt: 174.65
InChI Key: RRJACBXMCOBFBI-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at position 4, a methyl group at position 5, and a methylsulfanyl group at position 6 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine typically involves the chlorination of 5-methyl-6-(methylsulfanyl)pyrimidine. The reaction is carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the methylsulfanyl group to a thiol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild to moderate temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid is used under acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride is used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups at position 4.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives or dechlorinated pyrimidines.

Scientific Research Applications

4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
  • 4-Chloro-5-methoxy-2-methylsulfanyl-pyrimidine
  • 6-Chloro-3-methyl-2-methylsulfanyl-3H-pyrimidin-4-one

Uniqueness

4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both a chlorine atom and a methylsulfanyl group imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

4-chloro-5-methyl-6-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJACBXMCOBFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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